

# Independent Verification of Published Ampelopsin G Research Findings: A Comparative Guide

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Compound of Interest		
Compound Name:	Ampelopsin G	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of **Ampelopsin G**, also known as Ampelopsin or Dihydromyricetin (DHM), with alternative compounds, supported by experimental data from published research. The information is intended to assist researchers, scientists, and drug development professionals in evaluating the therapeutic potential of **Ampelopsin G**.

#### **Key Research Findings**

Ampelopsin, a flavonoid extracted from plants of the Ampelopsis genus, has garnered significant attention for its diverse pharmacological activities. Preclinical studies have demonstrated its potential as a hepatoprotective, anti-inflammatory, and antioxidant agent.[1] Research suggests that Ampelopsin's therapeutic effects are mediated through the modulation of various signaling pathways, including the mTOR and NF-kB pathways.[2][3]

#### **Data Presentation**

The following tables summarize the quantitative data from key research findings on Ampelopsin's hepatoprotective, anti-adiposity, and anti-inflammatory effects, comparing it with other relevant compounds where data is available.



#### **Hepatoprotective Effects**

Table 1: Comparison of Hepatoprotective Effects of Ampelopsin and Other Agents

Compound	Animal Model	Inducing Agent	Dosage	Key Findings	Reference
Ampelopsin	Rats	D- galactosamin e	0.1% in diet	Markedly suppressed the increase of LDH, ALT, and AST levels.	[4]
Ampelopsin	Alcohol diet- fed mice	Alcohol	250 mg/kg	Significantly decreased GPT and liver Triglyceride (TG) levels.	[5]
Curcumin	Alcohol diet- fed mice	Alcohol	250 mg/kg	Significantly decreased GPT and liver TG levels.	[5]
Silymarin	Rats with Type 2 Diabetes	-	60 and 120 mg/kg	Significantly reduced liver injury markers (ALT, AST, ALP).	

#### **Anti-Adiposity Effects**

Table 2: Comparison of Anti-Adiposity Effects of Ampelopsin and Orlistat



Compound	Model	Key Parameter	Concentrati on/Dosage	Inhibition/Ef fect	Reference
Ampelopsin	Pancreatic Lipase Activity	Inhibition	10-100 μg/mL	Significant dose-dependent inhibition.	[5]
Orlistat	Pancreatic Lipase Activity	Inhibition	Not specified	Strong inhibitory effects.	[5]
Ampelopsin	Olive oil- loaded mice	Serum TG levels	250 mg/kg	Significant decrease 2 hours after loading.	[5]
Orlistat	Olive oil- loaded mice	Serum TG levels	20 mg/kg	Significant inhibition at 2, 4, and 6 hours after loading.	[5]

## **Anti-inflammatory Effects**

Table 3: Anti-inflammatory Effects of Ampelopsis grossedentata Extract (APG) Containing Dihydromyricetin



Treatment	Model	Key Parameter	Concentrati on	% Inhibition/R eduction	Reference
APG	PHA- stimulated PBMCs	IFNy production	50 μg/mL	99%	[6]
APG	PHA- stimulated PBMCs	IL-12 production	50 μg/mL	61%	[6]
APG	PHA- stimulated PBMCs	IL-17a production	50 μg/mL	94%	[6]
APG	PHA- stimulated PBMCs	IL-2 production	50 μg/mL	80%	[6]
APG	LPS- stimulated PBMCs	NF-кВ p65 phosphorylati on	50 μg/mL	36.3%	[6]

## **Experimental Protocols**

Detailed methodologies for key experiments cited in this guide are outlined below.

# Hepatoprotective Activity in D-galactosamine-Induced Liver Injury in Rats

- Animal Model: Male Wistar rats.
- Inducing Agent: D-galactosamine (GalN).
- Treatment: A diet containing 1% of a 50% ethanolic extract of Ampelopsis grossedentata or 0.1% Ampelopsin was administered.



 Assays: Serum levels of lactate dehydrogenase (LDH), alanine aminotransferase (ALT), and aspartate aminotransferase (AST) were measured to assess liver damage.[4]

#### **Anti-Adiposity Studies in Mice**

- High-Fat Diet (HFD)-Induced NAFLD Model:
  - Animal Model: Mice fed a high-fat diet.
  - Treatment: Ampelopsin administered at doses of 250 and 500 mg/kg.
  - Parameters Measured: Body weight, liver weight, epididymal fat, perirenal fat, serum triglycerides (TG), and total cholesterol.[5]
- Alcohol-Induced Fatty Liver Model:
  - Animal Model: Mice fed an alcohol-containing diet.
  - Treatment: Ampelopsin administered at a dose of 250 mg/kg.
  - Parameters Measured: Blood ethanol concentration, glutamic oxaloacetic transaminase
    (GOT), glutamic pyruvic transaminase (GPT), and liver TG content.[5]
- Olive Oil-Loaded Mice Model:
  - Animal Model: Mice administered olive oil to induce hyperlipidemia.
  - Treatment: Ampelopsin administered at a dose of 250 mg/kg.
  - Parameter Measured: Serum TG levels at 2, 4, and 6 hours post-administration.

#### In Vitro Anti-inflammatory and Antioxidant Assays

- Cell Models:
  - Human peripheral blood mononuclear cells (PBMCs) stimulated with phytohemagglutinin (PHA) or lipopolysaccharide (LPS).[6]
- Cytokine Measurement:

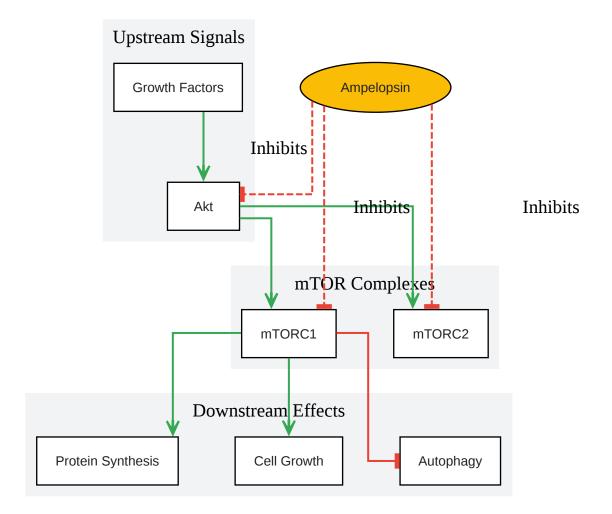


- Supernatants from cell cultures were collected to measure cytokine secretion using Human Custom ProcartaPlex assays.[6]
- NF-kB Activation Assay:
  - The phosphorylation of NF-κB p65 was examined in LPS-stimulated PBMCs treated with Ampelopsis grossedentata extract (APG).[6]
- DPPH Radical Scavenging Assay:
  - A standard protocol involves preparing a DPPH radical solution in an organic solvent like methanol or ethanol. The antioxidant sample is added, and the decrease in absorbance at 517 nm is measured to determine the radical scavenging activity.[7]

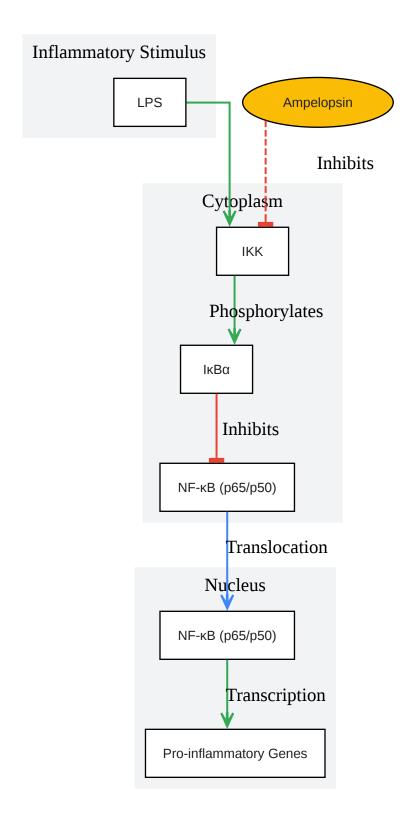
### **Mandatory Visualization**

The following diagrams illustrate the key signaling pathways modulated by Ampelopsin, as described in the scientific literature.

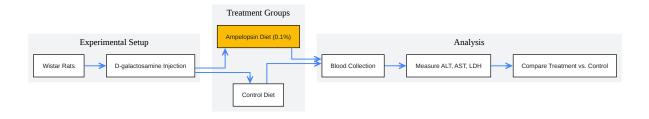












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